molecular formula C16H18N2O2 B1437082 N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide CAS No. 1020057-93-5

N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide

Cat. No. B1437082
M. Wt: 270.33 g/mol
InChI Key: NDQLHRDYAZDKNB-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common names if any, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

This involves determining the compound’s molecular structure, including its atomic arrangement and the types of bonds between the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes identifying the reactants and products, the type of reaction (e.g., substitution, addition, elimination), and the reaction conditions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Gastroprokinetic Activity

  • Gastroprokinetic Agents: A study by Morie et al. (1995) explored compounds with structures similar to N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide, revealing their potential as gastroprokinetic agents. These compounds showed potent gastric emptying activity, suggesting their utility in gastrointestinal motility disorders (Morie et al., 1995).

Synthesis and Impurity Analysis

  • Impurity Analysis in Pharmaceuticals: Kancherla et al. (2018) identified and isolated impurities in Repaglinide, an anti-diabetic drug, which included derivatives of N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide. This research is significant for ensuring the purity and safety of pharmaceuticals (Kancherla et al., 2018).

Psycho-Neurotropic Profiling

  • Neurotropic Properties: Podolsky et al. (2017) conducted a study on compounds structurally related to N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide, assessing their psycho- and neurotropic properties. These compounds showed promise as psychoactive substances with potential applications in neurodegenerative diseases (Podolsky et al., 2017).

Antioxidant Activity

  • Antioxidant Properties: Research by Jovanović et al. (2020) on amino-substituted benzamide derivatives, related to N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide, highlighted their potential as antioxidants. This study is significant for understanding the radical scavenging activity of such compounds (Jovanović et al., 2020).

Antimicrobial and Antiviral Activities

  • Antimicrobial and Antiviral Effects: Studies have shown that derivatives of N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide possess antimicrobial and antiviral activities. Bektaş et al. (2007) and Ji et al. (2013) synthesized compounds demonstrating efficacy against various microorganisms and viruses, respectively. These findings are crucial for the development of new antimicrobial and antiviral agents (Bektaş et al., 2007); (Ji et al., 2013).

Molecular Structure and Interactions

  • Molecular Structure Analysis: Karabulut et al. (2014) studied the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound structurally similar to N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide. This research provides insights into the molecular interactions and structural properties of these compounds, which is essential for drug design (Karabulut et al., 2014).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-14-6-4-5-12(10-14)16(19)18-15-8-7-13(17)9-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLHRDYAZDKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258541
Record name N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide

CAS RN

1020057-93-5
Record name N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020057-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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